molecular formula C8H2F4N2 B13424736 Quinoxaline, 5,6,7,8-tetrafluoro- CAS No. 33319-19-6

Quinoxaline, 5,6,7,8-tetrafluoro-

Cat. No.: B13424736
CAS No.: 33319-19-6
M. Wt: 202.11 g/mol
InChI Key: ZDUBWORTCBYOEZ-UHFFFAOYSA-N
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Description

Quinoxaline, 5,6,7,8-tetrafluoro- is a fluorinated derivative of quinoxaline, a heterocyclic compound containing a benzene ring fused to a pyrazine ring. The molecular formula of this compound is C8H2F4N2, and it has a molecular weight of 202.1085 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline, 5,6,7,8-tetrafluoro- typically involves the condensation of appropriate fluorinated precursors. One common method is the reaction of pentafluoropyridine with difunctional nitrogen and oxygen nucleophiles attached to aromatic rings . This reaction is often carried out in the presence of a base such as cesium carbonate in a solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of quinoxaline derivatives, including quinoxaline, 5,6,7,8-tetrafluoro-, often involves large-scale condensation reactions using readily available starting materials. The process may include steps such as purification and crystallization to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of quinoxaline, 5,6,7,8-tetrafluoro- involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound enhance its ability to form strong interactions with biological molecules, potentially affecting enzyme activity and receptor binding . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Uniqueness: Quinoxaline, 5,6,7,8-tetrafluoro- is unique due to the presence of four fluorine atoms, which significantly alter its chemical reactivity and physical properties compared to non-fluorinated quinoxalines. This fluorination enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

33319-19-6

Molecular Formula

C8H2F4N2

Molecular Weight

202.11 g/mol

IUPAC Name

5,6,7,8-tetrafluoroquinoxaline

InChI

InChI=1S/C8H2F4N2/c9-3-4(10)6(12)8-7(5(3)11)13-1-2-14-8/h1-2H

InChI Key

ZDUBWORTCBYOEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C(C(=C(C2=N1)F)F)F)F

Origin of Product

United States

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